molecular formula C14H14N2O4 B1425358 Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate CAS No. 1105193-06-3

Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate

Cat. No. B1425358
M. Wt: 274.27 g/mol
InChI Key: YTXMYUMDRRZXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate (4-MPCA) is a synthetic compound that has recently been studied for its potential uses in scientific research and laboratory experiments. 4-MPCA is a hydrophobic molecule that is structurally similar to other pyridazine derivatives. It has been found to have a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Scientific Research Applications

Synthesis and Chemical Reactivity

One approach to the synthesis of related compounds involves the use of protective groups and the Krohnke reaction to achieve high-yield syntheses of metabolites and novel compounds. For instance, the methanesulfonyl group has been utilized as a protective group for phenolic hydroxy in Friedel–Crafts reactions, enabling simpler synthetic routes for derivatives in high yield (Mizuno et al., 2006). This methodology underlines the importance of protective groups in complex synthesis procedures.

Antimicrobial and Pharmacological Properties

The reactivity of oximes derived from 1-aryl(hetaryl)-2-(hydroxyamino)propan-1-ones with ethyl glyoxylate has been explored, leading to the formation of compounds with potential antimicrobial properties. Specific substitutions on the oxime group influenced the formation of distinct compounds, demonstrating the nuanced reactivity of these chemical structures and their potential for generating diverse biological activities (Nikolaenkova et al., 2019).

Application in Heterocyclic Molecule Synthesis

Ethyl 4-ethoxyazulene-1-carboxylate has been identified as an efficient substrate for electrophilic substitution reactions, leading to the production of pyridazine and fulvene derivatives with azulene frameworks. These compounds, synthesized through reactions like Vilsmeier–Haack, Friedel–Crafts, and Michael addition, highlight the versatility of ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate-related compounds in constructing densely functionalized heterocyclic molecules (Devendar et al., 2013).

properties

IUPAC Name

ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-3-20-14(19)13-11(17)8-12(18)16(15-13)10-6-4-9(2)5-7-10/h4-8,17H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXMYUMDRRZXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Reactant of Route 3
Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Reactant of Route 4
Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Reactant of Route 5
Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Reactant of Route 6
Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.